(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine
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Overview
Description
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine, also known as DMThiP, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopentane-based diamines and has been found to have a wide range of biological activities.
Scientific Research Applications
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine has been extensively studied for its potential therapeutic applications. It has been found to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to have antiviral activity against HIV-1 and hepatitis C virus.
Mechanism of Action
The mechanism of action of (1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine is not fully understood. However, it has been proposed that this compound may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been found to inhibit the replication of viruses, leading to the suppression of viral infections. In addition, this compound has been shown to have antibacterial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound has not been extensively tested in vivo, which limits its potential therapeutic applications.
Future Directions
There are several future directions for the study of (1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine. One potential direction is to further investigate its mechanism of action, which could lead to the development of more targeted therapies. Another direction is to study its effects in vivo, which could provide valuable information on its potential therapeutic applications. Additionally, this compound could be further modified to improve its pharmacokinetic properties, such as its bioavailability and half-life, which could enhance its efficacy as a therapeutic agent. Finally, this compound could be tested in combination with other drugs to determine if it has synergistic effects that could enhance its therapeutic potential.
Synthesis Methods
The synthesis of (1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine involves the reaction of 1,3-thiazole-2-carboxylic acid with 1,2-diaminocyclopentane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction is carried out in anhydrous conditions and the resulting product is purified by column chromatography. The yield of this compound is typically around 50-60%.
properties
IUPAC Name |
(1R,2R)-1-N,1-N-dimethyl-2-N-(1,3-thiazol-2-yl)cyclopentane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-13(2)9-5-3-4-8(9)12-10-11-6-7-14-10/h6-9H,3-5H2,1-2H3,(H,11,12)/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJWEVCIKYYMJX-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCC[C@H]1NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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